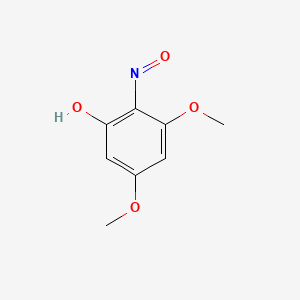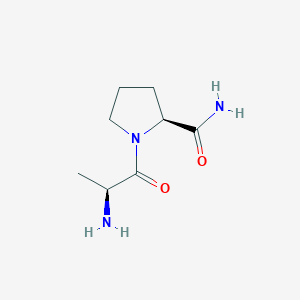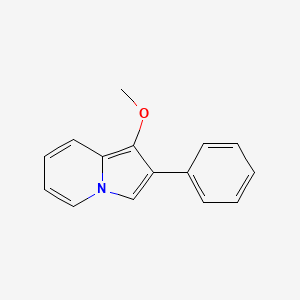
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoyl group substituted with a methylamino group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, where the pyrrolidine ring is reacted with a benzoyl chloride derivative under basic conditions.
Substitution with Methylamino Group: The final step involves the substitution of the benzoyl group with a methylamino group, typically achieved through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methylamine in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzoyl group.
Substitution: Methylamino-substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with the opposite stereochemistry.
1-(2-(Amino)benzoyl)pyrrolidine-2-carboxylic acid: A similar compound lacking the methyl group on the amino substituent.
1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid: The racemic mixture of both (S)- and ®-enantiomers.
Uniqueness
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomer and racemic mixture. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
58177-16-5 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(2S)-1-[2-(methylamino)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(17)18/h2-3,5-6,11,14H,4,7-8H2,1H3,(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
KWTLFUWXYAGRFL-NSHDSACASA-N |
Isomerische SMILES |
CNC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CNC1=CC=CC=C1C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl]acetamide](/img/structure/B8701984.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-methylthiourea](/img/structure/B8701988.png)



![Benzene, 1-methyl-4-[1-(chloromethyl)-1-methylethyl]](/img/structure/B8702020.png)



![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)

